molecular formula C8H14N2 B1650806 3-Ethyl-3-piperidinecarbonitrile CAS No. 1206229-02-8

3-Ethyl-3-piperidinecarbonitrile

Cat. No.: B1650806
CAS No.: 1206229-02-8
M. Wt: 138.21
InChI Key: NSIVBFUOXLJYCT-UHFFFAOYSA-N
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Description

3-Ethyl-3-piperidinecarbonitrile (systematic name: 3-ethylpiperidine-3-carbonitrile) is a piperidine derivative characterized by a nitrile group (-CN) and an ethyl substituent (-CH2CH3) at the 3-position of the piperidine ring. The hydrochloride salt form of this compound, 3-Ethyl-3-piperidinecarbonitrile hydrochloride, has a molecular formula of C8H17ClN2O and a molecular weight of 192.69 g/mol . Piperidine derivatives are widely utilized in pharmaceutical and agrochemical industries due to their structural versatility and ability to act as intermediates in synthesizing bioactive molecules. The nitrile group in this compound enhances its reactivity, making it valuable for further functionalization via hydrolysis, reduction, or nucleophilic addition reactions.

Properties

CAS No.

1206229-02-8

Molecular Formula

C8H14N2

Molecular Weight

138.21

IUPAC Name

3-ethylpiperidine-3-carbonitrile

InChI

InChI=1S/C8H14N2/c1-2-8(6-9)4-3-5-10-7-8/h10H,2-5,7H2,1H3

InChI Key

NSIVBFUOXLJYCT-UHFFFAOYSA-N

SMILES

CCC1(CCCNC1)C#N

Canonical SMILES

CCC1(CCCNC1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 3-Ethyl-3-piperidinecarbonitrile with analogous compounds, focusing on structural features, physicochemical properties, synthesis routes, and applications.

Ethyl 2-Oxodecahydro-1,6-naphthyridine-6-carboxylate

  • Structure : A bicyclic compound containing a naphthyridine core with an ester (-COOEt) and ketone (-C=O) group .
  • Molecular Weight : 227.14 g/mol (vs. 192.69 g/mol for 3-Ethyl-3-piperidinecarbonitrile hydrochloride).
  • The ester and ketone groups enable nucleophilic acyl substitution, whereas the nitrile group in 3-Ethyl-3-piperidinecarbonitrile facilitates cyano-based chemistry (e.g., conversion to amines or carboxylic acids).
  • Synthesis : Prepared via hydrogenation of an oxime intermediate using Raney nickel, yielding diastereomers with distinct NMR profiles .

2-Chloro-6-ethylpyridine-3-carbonitrile

  • Structure : A pyridine derivative with a chloro (-Cl), ethyl (-CH2CH3), and nitrile (-CN) group at the 2-, 6-, and 3-positions, respectively .
  • Molecular Weight : 166.61 g/mol (vs. 192.69 g/mol for the hydrochloride salt of 3-Ethyl-3-piperidinecarbonitrile).
  • Key Differences :
    • The aromatic pyridine ring confers planarity and resonance stabilization, contrasting with the saturated piperidine ring.
    • The chloro substituent enhances electrophilicity, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Applications : Used in agrochemicals and materials science for synthesizing herbicides and conductive polymers .

3-Acetylpyridine

  • Structure : A pyridine derivative with an acetyl (-COCH3) group at the 3-position .
  • Molecular Weight : 121.14 g/mol (significantly lower than 3-Ethyl-3-piperidinecarbonitrile).
  • Key Differences: The acetyl group allows for keto-enol tautomerism and condensation reactions, unlike the nitrile group. Higher water solubility (Log Kow = 0.3) compared to nitrile-containing compounds, which typically exhibit lower polarity .

3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile

  • Structure : A pyridine derivative with a chlorophenyl (-C6H4Cl) ethyl chain and nitrile group .
  • Molecular Weight : 254.71 g/mol (higher than 3-Ethyl-3-piperidinecarbonitrile due to the bulky aryl substituent).
  • Key Differences :
    • The chlorophenyl group introduces steric hindrance and lipophilicity (Log Kow ≈ 3.5), enhancing membrane permeability in drug design.
    • Applications include serving as an intermediate in antihistamines (e.g., Loratadine impurities) .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
3-Ethyl-3-piperidinecarbonitrile hydrochloride C8H17ClN2O 192.69 Piperidine, nitrile, ethyl Pharmaceutical intermediates
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate C14H19N2O3 227.14 Naphthyridine, ester, ketone Organic synthesis
2-Chloro-6-ethylpyridine-3-carbonitrile C8H7ClN2 166.61 Pyridine, nitrile, chloro Agrochemicals, materials
3-Acetylpyridine C7H7NO 121.14 Pyridine, acetyl Flavorants, ligands
3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile C14H11ClN2 254.71 Pyridine, nitrile, aryl Antihistamine synthesis

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